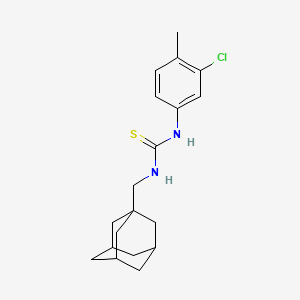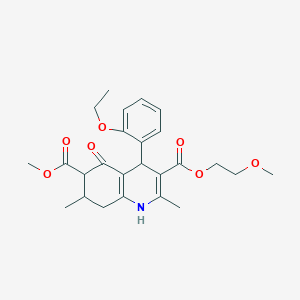![molecular formula C20H23N3O3S B4805529 1-(3,5-dimethoxyphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B4805529.png)
1-(3,5-dimethoxyphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea
Descripción general
Descripción
1-(3,5-dimethoxyphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethoxyphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea typically involves the reaction of 3,5-dimethoxyaniline with 2-(5-methoxy-1H-indol-3-yl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-dimethoxyphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(3,5-dimethoxyphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea would depend on its specific biological target. Generally, thioureas can interact with enzymes or receptors, inhibiting their activity or modulating their function. The compound may bind to the active site of an enzyme, blocking substrate access, or it may interact with a receptor, altering its signaling pathway.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,5-dimethoxyphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea: Similar structure but with an oxygen atom instead of sulfur.
1-(3,5-dimethoxyphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]guanidine: Contains a guanidine group instead of a thiourea group.
Uniqueness
1-(3,5-dimethoxyphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea is unique due to the presence of both methoxy-substituted phenyl and indole groups, which may confer specific biological activities and chemical reactivity not seen in other similar compounds.
Propiedades
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-24-15-4-5-19-18(11-15)13(12-22-19)6-7-21-20(27)23-14-8-16(25-2)10-17(9-14)26-3/h4-5,8-12,22H,6-7H2,1-3H3,(H2,21,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAHNVZMMLTRGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=S)NC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-[(4-methylphenyl)sulfamoyl]phenyl]-N-(3-nitrophenyl)propanamide](/img/structure/B4805447.png)
![3-(4-chlorophenyl)-1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone](/img/structure/B4805450.png)
![2-(3-methoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole](/img/structure/B4805467.png)
![5-(2,6-dichlorophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4805469.png)
![2-acetyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4805475.png)
![8,9-dimethyl-7-(3-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4805481.png)
![[3-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 2-chlorobenzoate](/img/structure/B4805486.png)
![methyl 2-({[8-chloro-2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4805503.png)

![N1-(3,4-DIMETHOXYPHENYL)-N2-{2-METHYLBENZO[H]QUINOLIN-4-YL}ETHANE-1,2-DIAMINE](/img/structure/B4805509.png)
![N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE](/img/structure/B4805513.png)
![(5Z)-5-[(3-Bromophenyl)methylidene]-2-(4-butoxyphenyl)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one](/img/structure/B4805519.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B4805530.png)
